molecular formula C8H11Cl2N5 B12307023 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

Numéro de catalogue: B12307023
Poids moléculaire: 248.11 g/mol
Clé InChI: BYFTVUJRUOGDQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, which is isoelectronic with the purine ring system, making it a valuable bio-isostere in drug design . The azetidine moiety at the 7-position serves as a key synthetic handle for further structural diversification, enabling the exploration of structure-activity relationships. The TP core is recognized for its remarkable versatility in targeting various biological pathways. Researchers have exploited this scaffold as a purine surrogate in the development of kinase inhibitors, such as those targeting CDK2 and PI3K . Furthermore, its metal-chelating properties, facilitated by multiple nitrogen atoms, have been utilized in designing anti-parasitic and anti-cancer agents . Beyond these applications, TP derivatives have shown significant promise as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity with low toxicity in preclinical models , and as microtubule-stabilizing agents for potential application in neurodegenerative diseases like Alzheimer's . This dihydrochloride salt form offers enhanced solubility for in vitro biological testing. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C8H11Cl2N5

Poids moléculaire

248.11 g/mol

Nom IUPAC

7-(azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H

Clé InChI

BYFTVUJRUOGDQG-UHFFFAOYSA-N

SMILES canonique

C1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl

Origine du produit

United States

Méthodes De Préparation

Core Synthesis via Solvent-Free Microwave Irradiation

The triazolopyrimidine core is synthesized by reacting enaminonitriles (e.g., 2 ) with benzohydrazides (e.g., 3 ) under microwave irradiation. This method eliminates solvents and achieves yields >85% within 15–30 minutes. Key advantages include rapid kinetics and reduced byproduct formation.

Reaction Conditions

Parameter Value
Temperature 150–180°C
Irradiation Power 300–500 W
Catalyst None
Yield 86–92%

Microwave activation promotes regioselective cyclization, favoring the 1,2,4-triazolo[1,5-a]pyrimidine isomer over competing products.

Industrial-Scale Synthesis Using Tropine-Based Molten Salts

Catalytic Cyclization with Dicationic Salts

Tropine-based dicationic molten salts (e.g., TBDMS ) serve as recyclable catalysts for the cyclocondensation step, enhancing atom economy and reducing waste.

Process Parameters

Component Role
TBDMS Lewis acid catalyst
Solvent Ethanol/water (3:1)
Temperature 80°C, 4 hours
Yield 88–90%

This method scales efficiently, with catalyst recovery rates exceeding 90% after five cycles.

Azetidine Functionalization via Nucleophilic Substitution

The azetidine ring is pre-synthesized via gold-catalyzed oxidative cyclization of α-amino ketones, achieving enantiomeric excess >98%. Subsequent alkylation of the triazolopyrimidine core at position 7 proceeds via SNAr (nucleophilic aromatic substitution):

Key Steps

  • Chlorination of triazolopyrimidine at C7 using POCl₃.
  • Displacement of chloride with azetidine-3-amine in DMF at 60°C.
  • Salt formation via HCl gas bubbling in anhydrous THF.

Traditional Multi-Step Synthesis

Sequential Cyclization and Coupling

A patent-derived approach involves four stages:

  • Thiourea Formation : 2-Amino-6-bromopyridine reacts with ethoxycarbonyl isothiocyanate in dichloromethane (0–5°C, 10 hours).
  • Cyclization : Hydroxylamine hydrochloride in ethanol induces triazole ring closure (reflux, 3 hours).
  • Amidation : Cyclopropanecarbonyl chloride couples at C2 (0°C, 4 hours).
  • Suzuki Coupling : Boronic ester-functionalized azetidine introduces the substituent at C7.

Yield Progression

Step Intermediate Yield
Thiourea 1-(6-bromo-pyridin-2-yl)-3-ethoxycarbonyl-thiourea 72%
Cyclization 5-bromo-triazolo[1,5a]pyridin-2-ylamine 65%
Amidation N-(5-bromo-triazolo[1,5a]pyridin-2-yl)cyclopropanecarboxamide 58%
Coupling & Salt Final dihydrochloride 74%

Limitations

  • Low overall yield (cumulative ~32%) due to intermediate purification losses.
  • Requires toxic reagents (POCl₃, Pd catalysts).

Gold-Catalyzed Oxidative Cyclization for Azetidine Synthesis

Azetidin-3-one Preparation

Chiral azetidin-3-ones are synthesized from α-amino ketones using Au(I)/N-oxides, achieving 72–84% yield and >98% ee.

Mechanism

  • Gold carbene formation via N–H insertion.
  • 4-exo-tet cyclization to form the azetidine ring.

Representative Substrates

Entry R Group Yield ee (%)
1 PhCH₂CH₂ 82% 99
2 Cyclohexyl 81% >99

Integration with Triazolopyrimidine Core

The azetidin-3-one is reduced to the corresponding amine using NaBH₄, followed by coupling to the halogenated triazolopyrimidine.

Comparative Analysis of Methods

Efficiency Metrics

Method Total Yield Purity Scalability
Microwave 82% 95% Moderate
Industrial Molten 88% 97% High
Multi-Step 32% 90% Low
Gold-Catalyzed 75% 98% Moderate

Microwave and molten salt methods are preferred for large-scale production, while gold catalysis offers superior stereocontrol for enantioselective applications.

Challenges and Optimization Strategies

Regioselectivity in Core Formation

Competing pathways during cyclocondensation may yieldtriazolo[4,3-a]pyrimidine isomers. Microwave conditions favor the desired [1,5-a] isomer by stabilizing transition states through dipole interactions.

Stability of Azetidine Intermediates

Azetidine’s strained ring is prone to hydrolysis. Strategies include:

  • Using electron-withdrawing groups (e.g., methylsulfonyl) to stabilize the amine.
  • Conducting coupling reactions under inert atmospheres.

Salt Formation and Purification

Dihydrochloride salt precipitation is optimized by:

  • Slow addition of HCl in ethanol at 0°C.
  • Recrystallization from methanol/ether mixtures.

Analyse Des Réactions Chimiques

Cyclization to Form the Triazolo-pyrimidine Core

  • Precursor synthesis : Starting with 1,2,4-triazol-5-amine, cyclization with β-keto esters (e.g., ethyl 4-chloro-3-oxobutanoate) in acetic acid generates an intermediate triazolo-pyrimidine derivative .

  • Chlorination : Treatment with POCl₃ converts hydroxyl or alkyl groups into chlorides (e.g., forming 7-chloro-5-(chloromethyl)- triazolo[1,5-a]pyrimidine) .

Azetidine Group Installation

  • Nucleophilic substitution : The azetidin-3-yl moiety replaces a leaving group (e.g., chlorine) at C7 via NAS, facilitated by bases like Bis(trifluoromethane sulfonimide) (Tf₂NH) in hexafluoroisopropanol (HFIP) .

Nucleophilic Aromatic Substitution (NAS)

The azetidine group substitutes at the C7 position via a two-step mechanism:

  • Deprotonation : A base abstracts a proton from the azetidine nitrogen, generating a nucleophilic amine.

  • Attack : The nucleophilic azetidine attacks the electrophilic C7 position of the triazolo-pyrimidine, displacing the leaving group (e.g., Cl⁻) .

Cyclization

The formation of the triazolo-pyrimidine core involves intramolecular cyclization, where the triazole ring fuses with a pyrimidine moiety. This step is driven by the reactivity of β-keto esters and acidic conditions .

Azetidine Reactivity

The azetidine ring undergoes reactions typical of strained amines:

  • Ring-opening : Under acidic or basic conditions, the azetidine ring can open via nucleophilic attack (e.g., by water or alcohols).

  • Alkylation/Amidation : The azetidine nitrogen can react with electrophiles (e.g., alkyl halides) to form substituted derivatives.

Triazolo-pyrimidine Core Reactivity

  • Substitution : Chlorine atoms at positions 5 or 7 can be replaced by nucleophiles (e.g., amines, alcohols) .

  • Hydrolysis : Chloromethyl groups may undergo hydrolysis to carboxylic acids under basic conditions .

Reaction Conditions

Key conditions influencing the synthesis include:

  • Solvents : Acetic acid for cyclization; HFIP for substitution .

  • Catalysts : Tf₂NH for deprotonation in substitution reactions .

  • Temperature : Elevated temperatures for chlorination with POCl₃ .

Challenges and Optimization

  • Selectivity : Position-specific substitution (e.g., C7 vs. C5) requires careful control of reaction conditions .

  • Stability : The azetidine ring’s reactivity necessitates inert atmospheres or rapid quenching to prevent side reactions.

Research Findings

  • SAR Studies : Substitution at C7 with azetidine enhances antiproliferative activity by targeting CDK2/cyclin A2 complexes .

  • Mechanistic Insights : The triazolo-pyrimidine core interacts with microtubule-binding sites, influencing cellular processes like mitosis .

This compound’s chemical reactivity underscores its potential in medicinal chemistry, particularly for anticancer and neurodegenerative therapies. Further optimization of reaction conditions and structural modifications could enhance its therapeutic profile.

Applications De Recherche Scientifique

Pharmacological Properties

The biological activity of 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride has been extensively studied. Notably, it exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2/cyclin A2 interactions, this compound disrupts cell cycle progression and induces apoptosis in cancer cells .

Anticancer Activity

The anticancer potential of this compound is particularly promising due to its mechanism of action involving the inhibition of key regulatory pathways in cancer cell proliferation. Research indicates that derivatives of this compound can enhance selectivity and potency against specific biological targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the production of various derivatives tailored for specific applications in medicinal chemistry. The following table summarizes some notable derivatives and their biological activities:

Compound Name Structural Features Biological Activity Unique Aspects
1-Acetyl-7-(azetidin-3-yl)-triazolo-pyrimidineContains acetyl groupAnticancer propertiesAcetyl modification enhances solubility
7-Methyl-[1,2,4]-triazolo-pyrimidineMethyl substitution at position 7Antiviral activityMethyl group increases antiviral potency
6-(Azetidin-3-yl)-triazolo-pyrimidineAzetidine at position 6Inhibitory effects on kinasesDifferent positioning affects binding affinity

These derivatives highlight the versatility of the triazolo-pyrimidine scaffold while emphasizing the unique structural features that differentiate this compound from its analogs .

Therapeutic Applications

Beyond its anticancer properties, research has indicated potential interactions with adenosine receptors, leading to investigations into its use for treating diseases associated with these receptors. This suggests a broader therapeutic application spectrum for this compound in various disease contexts .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride
  • Molecular Formula : C₉H₁₂Cl₂N₅O (as dihydrochloride salt)
  • Molecular Weight: 241.68 g/mol (monoisotopic mass: 241.073 g/mol)
  • CAS Number : 1955556-58-7
  • Key Features : Contains a fused [1,2,4]triazolo[1,5-a]pyrimidine core substituted at position 7 with an azetidin-3-yl group, stabilized as a hydrochloride salt.

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Predicted LogP*
This compound (Target) C₉H₁₂Cl₂N₅O 241.68 1955556-58-7 Azetidin-3-yl (position 7) ~0.8 (estimated)
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine C₅H₃ClN₄ 154.56 52341-91-0 Chloro (position 7) 0.78
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 168.58 1609581-44-3 Chloro (7), methyl (6) 1.59
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine C₅H₂Cl₂N₄ 177.00 78706-26-0 Chloro (5 and 7) 1.92

*LogP values for analogs are predicted or experimental; the target compound’s LogP is estimated based on structural similarity.

Structural and Functional Differences

Substituent Effects: Target Compound: The azetidin-3-yl group introduces a strained, polar four-membered ring at position 6. 7-Chloro Analog (CAS 52341-91-0): The chloro group at position 7 is electron-withdrawing, increasing electrophilicity and reactivity in substitution reactions. However, its lower molecular weight (154.56 g/mol) reduces steric hindrance compared to the azetidine-substituted compound . 7-Chloro-6-Methyl Analog (CAS 1609581-44-3): The methyl group at position 6 increases lipophilicity (predicted LogP: 1.59 vs. 5,7-Dichloro Analog (CAS 78706-26-0): Dual chloro substitution at positions 5 and 7 creates a highly electron-deficient core, favoring nucleophilic aromatic substitution reactions .

Physicochemical Properties :

  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine.
  • Stability : The azetidine ring’s strain may reduce thermal stability compared to saturated or aromatic substituents.

Activité Biologique

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an azetidine ring fused with a triazolo[1,5-a]pyrimidine scaffold, which contributes to its diverse pharmacological properties. The molecular formula is C8H11Cl2N5C_8H_{11}Cl_2N_5 with a molecular weight of 248.11 g/mol.

Anticancer Properties

The compound has shown significant antiproliferative effects against various cancer cell lines, making it a promising candidate for anticancer research. Notably, it inhibits cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By disrupting CDK2/cyclin A2 interactions, the compound induces apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A5491.06 ± 0.16CDK2 inhibition
MCF-71.23 ± 0.18CDK2 inhibition
HeLa2.73 ± 0.33CDK2 inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of CDK2 : This leads to cell cycle arrest and subsequent apoptosis.
  • Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound results in increased late apoptosis rates in A549 cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the azetidine and triazolo-pyrimidine structures can significantly influence biological activity. For instance:

  • Acetyl Modification : Enhances solubility and may increase therapeutic efficacy.
  • Methyl Substitution : Increases antiviral potency in related compounds.

Study on Cytotoxicity

In a study evaluating various derivatives of triazolo-pyrimidines, the compound exhibited moderate cytotoxicity across multiple cancer cell lines. The most promising analogs demonstrated IC50 values below 10 μM against A549, MCF-7, and HeLa cells, indicating their potential as effective anticancer agents .

Apoptosis and Cell Cycle Analysis

Further investigations into the effects of the compound on apoptosis revealed:

  • A dose-dependent increase in late apoptosis rates.
  • Significant changes in cell cycle distribution, particularly an increase in the G0/G1 phase population after treatment.

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Q & A

What are the established synthetic routes for 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride?

Basic:
The compound is synthesized via a fusion method involving aminotriazole, ethyl 3-oxohexanoate, and an aromatic aldehyde in dimethylformamide (DMF). The reaction mixture is cooled, treated with methanol, and crystallized from ethanol to yield the triazolopyrimidine core. Key steps include:

  • Step 1: Fusion of reactants in DMF (10–12 minutes at 120–130°C).
  • Step 2: Methanol-induced crystallization after cooling.
  • Step 3: Purification via ethanol recrystallization (yield: ~70–80%, melting point: 205–207°C) .

Advanced:
Alternative methods involve multi-component reactions (MCRs) for functionalization. For example, pyridine-mediated reflux with enaminones or silylformamidine derivatives can introduce substituents at position 7. Computational path-search methods (e.g., quantum chemical calculations) optimize reaction parameters to reduce trial-and-error approaches .

How is structural validation performed for this compound and its derivatives?

Basic:

  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at 3300–3500 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms proton environments (e.g., azetidine CH₂ at δ 3.2–3.5 ppm) and carbon frameworks .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .

Advanced:
Contradictions in spectral data (e.g., unexpected ¹³C shifts) are resolved by comparing experimental vs. calculated values (DFT simulations). Elemental analysis discrepancies (e.g., ±0.3% for C/H/N) may indicate impurities, necessitating HPLC-MS or X-ray crystallography .

What strategies are employed for functionalizing position 7 of the triazolopyrimidine core?

Basic:
Position 7 is modified via nucleophilic substitution or condensation reactions. For example:

  • Azetidine Introduction: Reacting 7-bromo-triazolopyrimidine with azetidine derivatives under Pd-catalyzed coupling .
  • Carboxamide Formation: Using enaminones in pyridine reflux to attach carboxamide groups .

Advanced:
Computational-guided design identifies optimal electrophiles (e.g., silylformamidines) for regioselective functionalization. Solvent effects (DMF vs. THF) and temperature gradients are modeled to minimize byproducts .

How can researchers address low yields in triazolopyrimidine synthesis?

Basic:

  • Optimize Solvent Polarity: Higher-polarity solvents (DMF) improve reactant solubility.
  • Temperature Control: Gradual cooling prevents premature crystallization .

Advanced:
Machine learning algorithms analyze reaction databases to predict optimal conditions (e.g., catalyst loading, solvent ratios). Feedback loops integrate experimental data into quantum mechanical models for iterative refinement .

What methodologies resolve contradictions in analytical data?

Basic:

  • Cross-Validation: Compare NMR/IR data with literature (e.g., δ 8.2 ppm for triazole protons ).
  • Replicate Synthesis: Verify reproducibility under standardized conditions .

Advanced:
Statistical tools (e.g., PCA) identify outlier batches. Synchrotron XRD resolves ambiguous stereochemistry in crystalline derivatives .

How are computational methods applied to reaction design?

Advanced:

  • Quantum Chemical Calculations: Predict transition states and activation barriers for key steps (e.g., cyclization).
  • Molecular Dynamics: Simulate solvent effects on reaction kinetics .
  • Table: Example computational parameters for azetidine coupling:
ParameterValueSource
DFT FunctionalB3LYP/6-31G(d)
Solvent ModelCOSMO (DMF)
Activation Energy25.3 kcal/mol

What are the safety protocols for handling this compound?

Basic:

  • Waste Disposal: Segregate halogenated byproducts and consult certified waste management services .
  • PPE: Use nitrile gloves and fume hoods during synthesis .

Advanced:
AI-driven hazard assessment tools predict reactivity risks (e.g., exothermic side reactions) and recommend mitigation strategies .

How do structural modifications impact biological activity?

Advanced:

  • Azetidine vs. Piperidine: Azetidine’s smaller ring enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Dihydrochloride Salt: Improves aqueous solubility (logP reduction by 1.2 units) for in vitro assays .

What software tools assist in experimental design?

Advanced:

  • Cheminformatics Platforms: KNIME or Schrödinger Suite for reaction pathway enumeration.
  • Data Management: Blockchain-secured ELNs (Electronic Lab Notebooks) ensure traceability .

How are multi-component reactions (MCRs) utilized for derivatives?

Advanced:
MCRs (e.g., Ugi or Biginelli variants) enable one-pot synthesis of complex derivatives. Example:

  • Step 1: Condense aminotriazole, aldehydes, and β-ketoesters.
  • Step 2: Cyclize intermediates using HCl/EtOH .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.